2,2,6-Trimethyl-4,7,9-trioxabicyclo(4,2,1)nonane
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Overview
Description
2,2,6-Trimethyl-4,7,9-trioxabicyclo(4,2,1)nonane is a bicyclic organic compound that features a unique trioxabicyclo structure
Preparation Methods
The synthesis of 2,2,6-Trimethyl-4,7,9-trioxabicyclo(4,2,1)nonane involves several synthetic routes. One common method includes the Diels-Alder reaction, which is a cycloaddition reaction between a conjugated diene and a dienophile. The reaction conditions typically involve the use of a catalyst and controlled temperature to achieve the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2,2,6-Trimethyl-4,7,9-trioxabicyclo(4,2,1)nonane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
2,2,6-Trimethyl-4,7,9-trioxabicyclo(4,2,1)nonane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,6-Trimethyl-4,7,9-trioxabicyclo(4,2,1)nonane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2,2,6-Trimethyl-4,7,9-trioxabicyclo(4,2,1)nonane can be compared with other similar compounds, such as:
- 1,4,6-Trimethyl-3,7,9-trioxabicyclo(4,2,1)nonane
- 9-Oxa-3,7-dithiabicyclo(3,3,1)nonane
- 9-Oxa-3-selena-7-thiabicyclo(3,3,1)nonane These compounds share similar bicyclic structures but differ in their functional groups and chemical properties, making this compound unique in its reactivity and applications .
Properties
CAS No. |
62759-67-5 |
---|---|
Molecular Formula |
C9H16O3 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
1,5,5-trimethyl-3,8,9-trioxabicyclo[4.2.1]nonane |
InChI |
InChI=1S/C9H16O3/c1-8(2)5-10-6-9(3)11-4-7(8)12-9/h7H,4-6H2,1-3H3 |
InChI Key |
IPRFFWITMANHQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COCC2(OCC1O2)C)C |
Origin of Product |
United States |
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